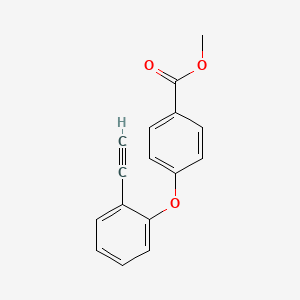

Methyl 4-(2-ethynylphenoxy)benzoate

Description

Properties

Molecular Formula |

C16H12O3 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

methyl 4-(2-ethynylphenoxy)benzoate |

InChI |

InChI=1S/C16H12O3/c1-3-12-6-4-5-7-15(12)19-14-10-8-13(9-11-14)16(17)18-2/h1,4-11H,2H3 |

InChI Key |

WHTVDHKNERRFLB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies

Based on the provided documentation, the synthesis of methyl 4-(2-ethynylphenoxy)benzoate may involve several steps, drawing from methodologies used to create related compounds. The synthesis could start from commercially available materials and proceed through a series of reactions, including esterification, Sonogashira coupling, and potentially alkylation or other functional group transformations.

- General Method: Methyl benzoate derivatives can be prepared by esterifying benzoic acid with methanol using a catalyst. A suitable method involves reacting 4-(2-ethynylphenoxy)benzoic acid with methanol in the presence of a catalyst such as p-toluenesulfonic acid.

- Process : The reaction is carried out at a controlled temperature, typically between 95-105°C, for 2-3 hours, followed by a reduction in temperature to 75-90°C for an additional 1-2 hours. After the reaction, residual methanol is vaporized, and the methyl benzoate derivative is obtained by vacuum distillation. The process may involve recycling methanol to improve yield and reduce environmental impact.

- General Method : An ethynyl group can be introduced using a Sonogashira coupling reaction. This involves reacting an aryl halide (e.g., an iodophenol derivative) with a terminal alkyne using a palladium catalyst and a copper co-catalyst.

- Process : A modified Sonogashira coupling between 4-iodophenol and 4-ethynyltoluene can yield the desired intermediate. This phenol derivative can then be used as a building block for further transformations.

- General Method: Alkylation of a phenol with an alkyl halide can be used to form an ether linkage.

- Process: Reacting a phenol derivative with tert-butyl 2-bromoacetate in the presence of cesium carbonate can yield the desired ether.

Data Table: Reagents and Conditions

| Reagent | Amount (mmol) | Solvent | Catalyst | Temperature (°C) | Time (hours) |

|---|---|---|---|---|---|

| 4-(2-ethynylphenoxy)benzoic acid | 10 | Methanol | p-toluenesulfonic acid (15wt% of benzoic acid) | 95-105 | 2-3 |

| Methanol | 14-16 | 75-90 | 1-2 | ||

| Aryl halide | 5 | THF | Pd(PPh3)2Cl2, CuI | Room Temperature | 4 days |

| Trimethylsilylacetylene | 7.5 | ||||

| Et3N | 8 |

Purification and Characterization

- Purification : The product can be purified using column chromatography, with appropriate eluent systems (e.g., hexanes/ethyl acetate).

- Characterization : The chemical structure and purity can be confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry.

Considerations

- Yield Optimization : Optimizing reaction conditions such as temperature, reaction time, and catalyst loading can help improve the yield of the desired product.

- Protecting Groups : The use of appropriate protecting groups may be necessary to prevent unwanted side reactions during the synthesis.

- Safety : Appropriate safety precautions should be taken when handling chemicals and performing reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-ethynylphenoxy)benzoate undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation

Nucleophilic Substitution: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The ethynyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions

Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

Hydrolysis: Sodium hydroxide or hydrochloric acid can be used for hydrolysis.

Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions

Major Products Formed

Nitration: Methyl 4-(2-ethynyl-3-nitrophenoxy)benzoate.

Hydrolysis: 4-(2-ethynylphenoxy)benzoic acid and methanol.

Oxidation: 4-(2-carboxyphenoxy)benzoic acid.

Reduction: Methyl 4-(2-ethylphenoxy)benzoate

Scientific Research Applications

Methyl 4-(2-ethynylphenoxy)benzoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Pharmaceuticals: It is investigated for its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.

Materials Science: The compound is used in the development of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-ethynylphenoxy)benzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Benzoates (C1–C7 Series)

A series of methyl benzoate derivatives with quinoline-piperazine substituents (e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) were synthesized and characterized via NMR and HRMS . These compounds exhibit structural complexity due to the quinoline core and piperazine linkage, which may confer biological activity (e.g., enzyme inhibition).

Ethyl 4-[(E)-(2-Hydroxy-4-methoxyphenyl)methyleneamino]benzoate

This derivative, studied for nonlinear optical (NLO) properties via DFT, demonstrates how electron-donating substituents (hydroxy, methoxy) enhance hyperpolarizability . The ethynyl group in Methyl 4-(2-ethynylphenoxy)benzoate, being electron-withdrawing, may reduce NLO activity compared to methoxy/hydroxy analogs but could improve thermal stability.

Methyl 4-Benzyloxy-2-hydroxybenzoate

Used in liquid crystal synthesis, this compound’s benzyloxy and hydroxy groups facilitate intermolecular hydrogen bonding and π-π interactions, critical for mesophase stability . The ethynyl group in this compound may disrupt such interactions but could enable conjugation for optoelectronic materials.

Intermediate Aldehyde Derivatives

Compounds like Methyl 4-((2-formylphenoxy)methyl)benzoate (Intermediate B) are synthesized via nucleophilic substitution using K₂CO₃/KI in acetonitrile . The formyl group allows further derivatization (e.g., condensation reactions).

Hydroxyethyl and Cyano Derivatives

- Methyl 4-(2-hydroxyethyl)benzoate : Synthesized via oxidative cleavage of a silyl-protected precursor with H₂O₂, yielding 94% purity .

- Methyl 4-(2-cyanophenyl)benzoate: Features a cyano group that enhances electronic conjugation, as evidenced by its planar 3D structure . The ethynyl group in this compound may offer similar conjugation benefits but with higher reactivity.

Research Findings and Trends

- Synthetic Efficiency: Quinoline-based derivatives (C1–C7) require multi-step synthesis with moderate yields (60–85%), while aldehyde intermediates (e.g., Methyl 4-((2-formylphenoxy)methyl)benzoate) achieve >70% yields under mild conditions .

- Biological vs. Material Applications: Quinoline derivatives target biological activity, whereas ethynyl/carbonyl-substituted benzoates are geared toward materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.